

Application Notes and Protocols: Synthesis of Biaryl Compounds using Tributyl(3-methoxyphenyl)stannane

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Compound of Interest

Compound Name: Tributyl(3-methoxyphenyl)stannane

Cat. No.: B044060

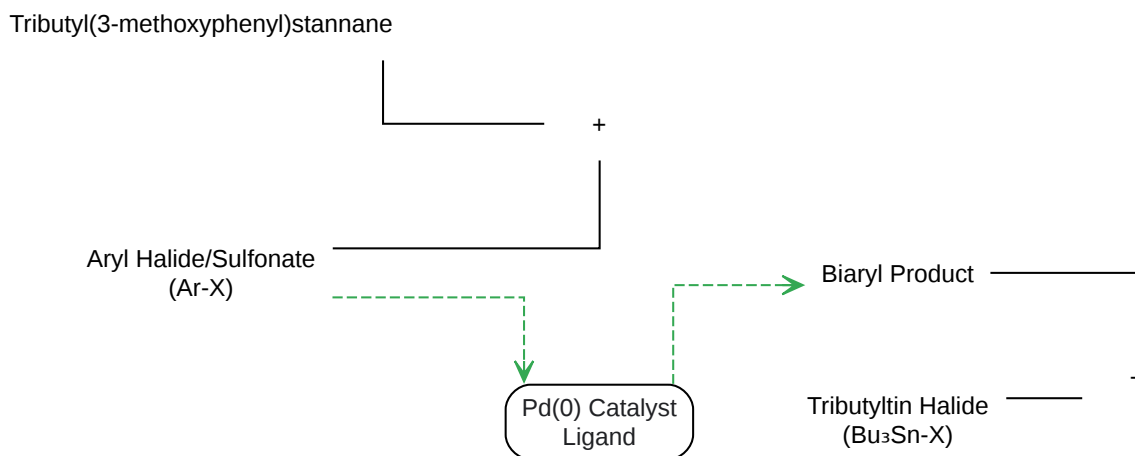
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials. The palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for constructing sp^2 - sp^2 linkages to create these biaryl systems.^{[1][2]} Organotin reagents, or stannanes, are frequently used in these couplings due to their stability to air and moisture, broad functional group tolerance, and the generally mild reaction conditions required.^{[2][3]}

Tributyl(3-methoxyphenyl)stannane is a valuable organotin reagent for introducing a 3-methoxyphenyl group, a common moiety in biologically active molecules. This document provides detailed protocols and data for the application of **Tributyl(3-methoxyphenyl)stannane** in the synthesis of biaryl compounds via the Stille cross-coupling reaction.

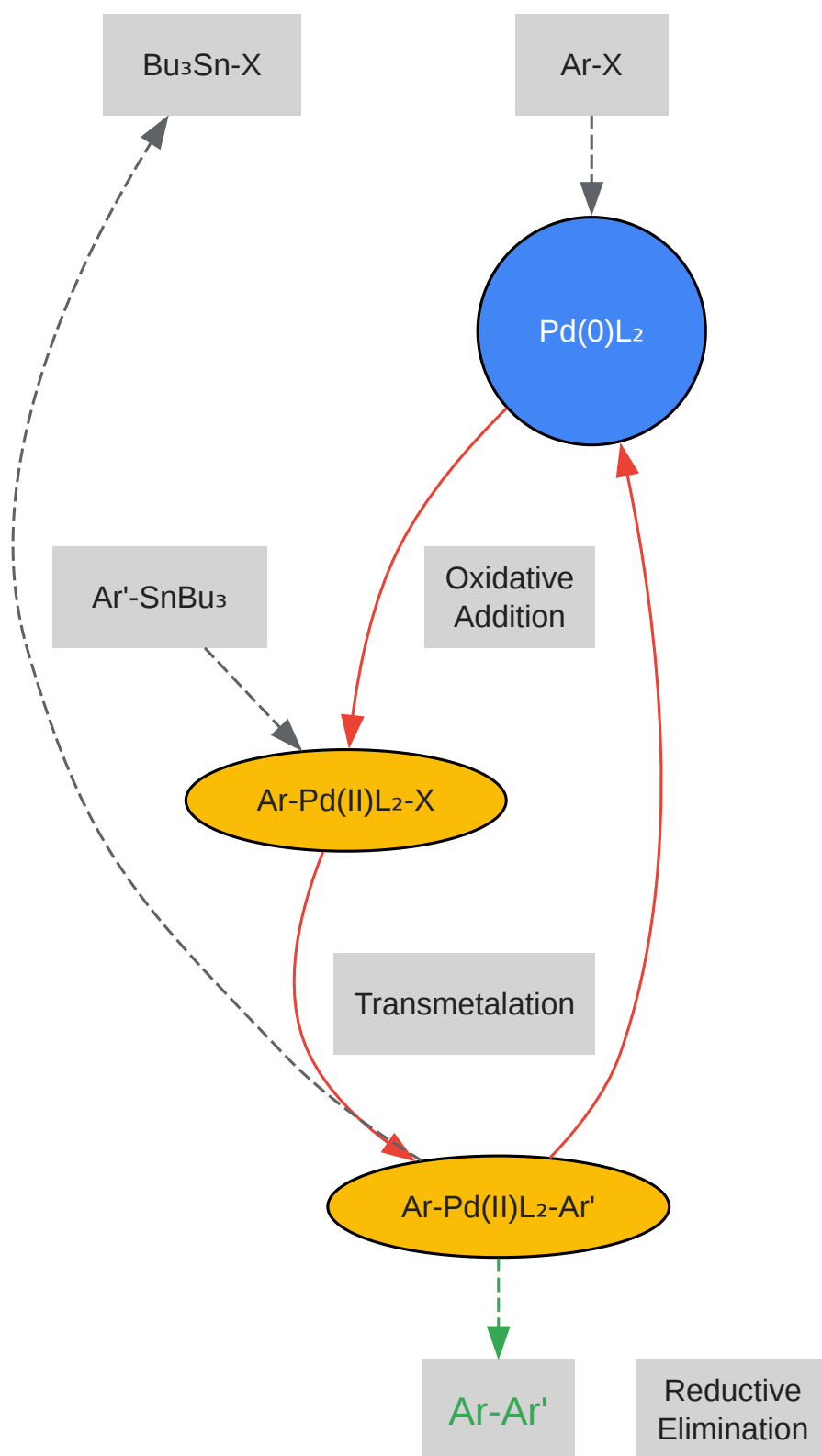
Reaction Principle: The Stille reaction involves the coupling of an organostannane (R^1-SnR_3) with an organic electrophile (R^2-X), typically an aryl or vinyl halide or sulfonate, catalyzed by a palladium(0) complex. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

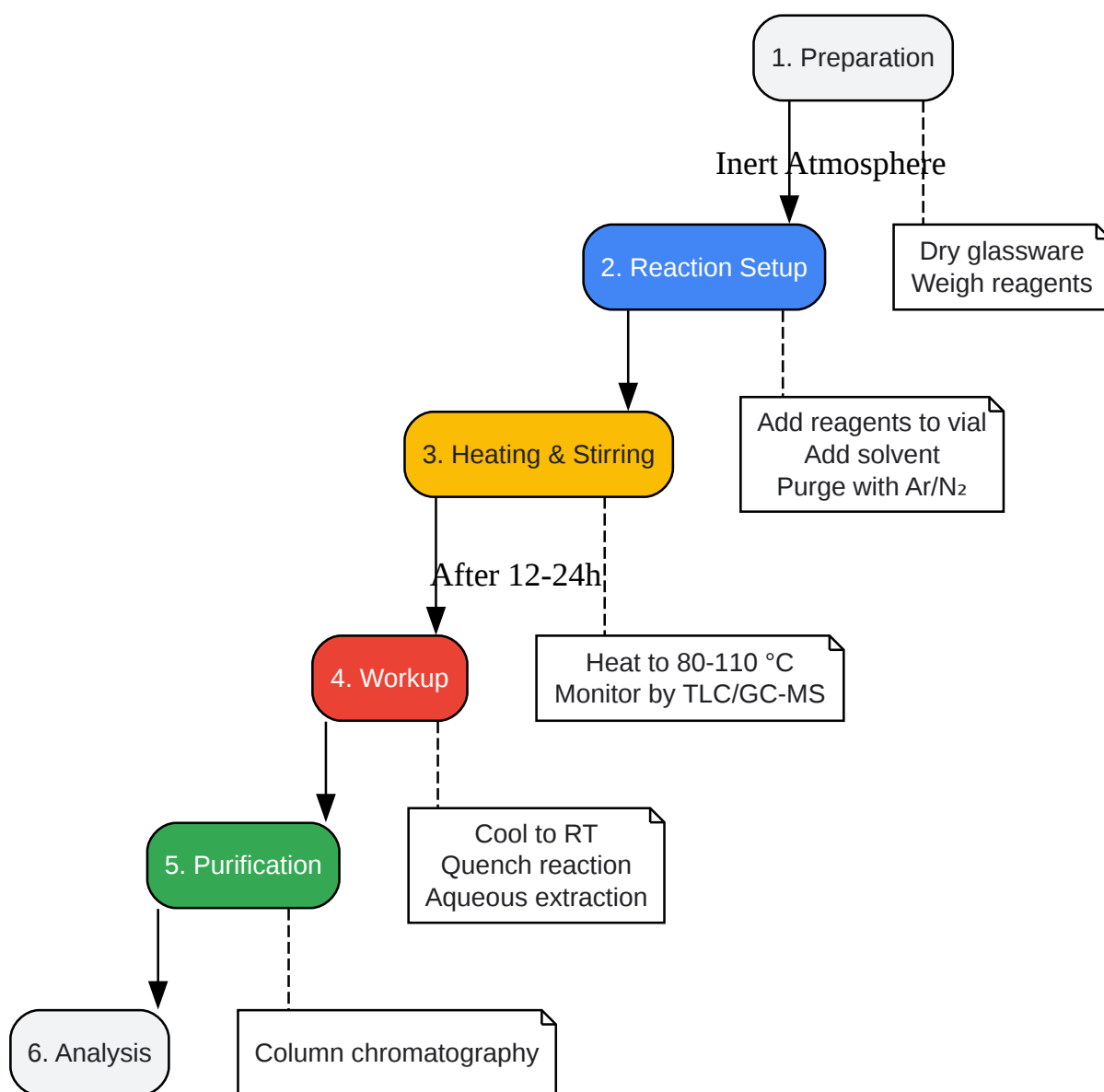


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Figure 1: General scheme for the Stille cross-coupling reaction.

The catalytic cycle begins with the oxidative addition of the organic electrophile to the Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation, where the aryl group from the organostannane is transferred to the palladium center, displacing the halide or sulfonate. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.





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